9-[(Azetidin-3-yl)methyl]-9H-purin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N6 |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
9-(azetidin-3-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C9H12N6/c10-8-7-9(13-4-12-8)15(5-14-7)3-6-1-11-2-6/h4-6,11H,1-3H2,(H2,10,12,13) |
InChI Key |
SBLHNKXYJYLMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CN2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications of 9 Azetidin 3 Yl Methyl 9h Purin 6 Amine and Its Analogs
General Methodologies for Purine (B94841) Ring System Synthesis
The construction of the purine ring, a fused pyrimidine (B1678525) and imidazole (B134444) ring system, is a cornerstone of heterocyclic chemistry. Various synthetic routes have been developed, starting from acyclic or heterocyclic precursors.
Synthetic Routes from Diaminomaleonitrile, Urea (B33335) Derivatives, Imidazole, and Pyrimidine Derivatives
A versatile and historically significant approach to purine synthesis begins with diaminomaleonitrile (DAMN) . This precursor can undergo cyclization reactions to form the imidazole portion of the purine ring, which is then followed by the construction of the pyrimidine ring.
Urea derivatives serve as key building blocks for the pyrimidine ring of the purine system. In one notable synthetic pathway, alkylated urea derivatives react with ethyl 2-cyanoacetate to form N-substituted uracil (B121893) derivatives. These intermediates can then be nitrosated and subsequently cyclized to construct the fused imidazole ring, ultimately yielding purine derivatives. nih.gov
Imidazole derivatives are also common starting materials for purine synthesis. For instance, 5-aminoimidazole-4-carboxamide (B1664886) can be cyclized with a one-carbon donor, such as formic acid or its derivatives, to form the pyrimidine ring and complete the purine structure. This method is a classic and widely used strategy.
The Traube purine synthesis , a well-established method, utilizes pyrimidine derivatives . This approach typically involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon source, such as formic acid, to form the imidazole ring fused to the existing pyrimidine. This method offers a high degree of flexibility in introducing substituents onto the pyrimidine portion of the purine core.
Advancements in Metal-Mediated Coupling Reactions for Purine Nucleus Functionalization (C2, C6, C8, N7, N9)
Modern synthetic chemistry has seen a surge in the use of metal-mediated coupling reactions to functionalize the purine nucleus at various positions, allowing for the late-stage introduction of diverse substituents.
C2, C6, and C8 Positions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are frequently employed to introduce carbon-carbon bonds at the C2, C6, and C8 positions of the purine ring. These reactions typically start from the corresponding halogenated purines (chloro-, bromo-, or iodo-purines). Direct C-H arylation has also emerged as a powerful tool, particularly for the C8 position. nih.gov The use of hindered TMP (2,2,6,6-tetramethylpiperidide)-amide bases of zinc and magnesium has enabled efficient and regioselective metalation at the C6 and C8 positions, followed by trapping with various electrophiles to introduce a wide range of functional groups. researchgate.net
N7 and N9 Positions: While direct metal-catalyzed cross-coupling at the nitrogen atoms of the purine ring is less common, these positions are readily functionalized through other means. N-alkylation is a primary method for introducing substituents at the N7 and N9 positions. The regioselectivity of alkylation can often be controlled by the choice of reaction conditions and protecting groups. Metal coordination to the N7 position is a well-documented phenomenon that can influence the reactivity of the purine ring. nih.govresearchgate.net
Strategies for Azetidine (B1206935) Moiety Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to molecules. Its synthesis can be challenging due to inherent ring strain.
Formation of the Azetidine Ring via Ring Contraction, Cycloaddition Reactions, and Strain-Release Homologation
Ring Contraction: One approach to synthesizing azetidines is through the ring contraction of five-membered heterocycles. For example, substituted pyrrolidines can be chemically manipulated to induce a ring contraction, leading to the formation of the smaller azetidine ring.
Cycloaddition Reactions: [2+2] cycloaddition reactions are a direct method for constructing the four-membered azetidine ring. These reactions typically involve the reaction of an imine with an alkene or a ketene. Photochemical [2+2] cycloadditions have also been developed, offering a mild and efficient route to functionalized azetidines.
Strain-Release Homologation: A more recent and innovative strategy involves the use of highly strained bicyclic compounds, such as 1-azabicyclo[1.1.0]butane. The high ring strain of these molecules can be harnessed to drive reactions that lead to the formation of functionalized azetidines. This approach allows for the modular and stereospecific synthesis of a variety of azetidine derivatives.
Synthesis of Azetidine Derivatives through Horner–Wadsworth–Emmons Reaction and Aza-Michael Addition Sequences
The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for the synthesis of α,β-unsaturated esters, which can be key intermediates in the synthesis of azetidine derivatives. mdpi.com For example, the HWE reaction of N-Boc-azetidin-3-one with a phosphonate (B1237965) reagent can yield an azetidin-3-ylidene acetate.
This α,β-unsaturated ester can then undergo an aza-Michael addition with a nucleophilic amine. This sequence of reactions provides a versatile route to 3-substituted azetidine derivatives with a variety of functional groups. mdpi.com
Derivatization and Functionalization of the Purine-Azetidine Scaffold
Once the core 9-[(Azetidin-3-yl)methyl]-9H-purin-6-amine scaffold is assembled, further derivatization can be carried out to explore the structure-activity relationship and optimize the properties of the molecule.
The purine ring offers several sites for functionalization. The 6-amino group can be acylated, alkylated, or participate in nucleophilic aromatic substitution reactions if a suitable leaving group is present at the C6 position. As mentioned in section 2.1.2, the C2 and C8 positions are also amenable to modification, often through metal-catalyzed cross-coupling reactions.
The azetidine moiety also provides opportunities for derivatization. The secondary amine of the azetidine ring is a key site for functionalization. It can be acylated, sulfonylated, or alkylated to introduce a wide range of substituents. In cases where the azetidine nitrogen is protected (e.g., with a Boc group), deprotection followed by functionalization is a common strategy. This approach has been used in the late-stage modification of azetidine-containing macrocyclic peptides. nih.gov Furthermore, substituents can be introduced at the 3-position of the azetidine ring during its synthesis, as described in section 2.2.2, leading to a diverse array of analogs. nih.gov
Below is an interactive table summarizing the potential derivatization sites and corresponding reactions for the purine-azetidine scaffold.
| Scaffold Moiety | Position | Potential Derivatization Reactions |
| Purine | 6-amino | Acylation, Alkylation, Nucleophilic Aromatic Substitution |
| Purine | C2 | Metal-catalyzed cross-coupling (e.g., Suzuki, Stille) |
| Purine | C8 | Metal-catalyzed cross-coupling, Direct C-H arylation |
| Azetidine | N1 | Acylation, Sulfonylation, Alkylation |
| Azetidine | C3 | Introduction of substituents during synthesis |
Alkylation, Halogenation, Amination, Selenylation, and Thiolation of the Purine Nucleus
The purine nucleus is a primary target for structural modification, enabling the introduction of a diverse range of functional groups that can modulate the compound's biological activity.
Alkylation: The alkylation of purine derivatives can occur at various nitrogen atoms, with the N9 and N7 positions being the most common. Direct alkylation of 6-chloropurine (B14466) with alkyl halides under basic conditions often leads to a mixture of N7 and N9 isomers. nih.gov However, regioselective N9-alkylation can be achieved under microwave irradiation in the presence of a suitable base like tetrabutylammonium (B224687) hydroxide, offering improved yields and selectivity. ub.edu For instance, the reaction of 6-chloropurine with various alkyl halides under optimized microwave conditions consistently favors the formation of the N9-alkylated product. ub.edu
| Alkylating Agent | Base | Solvent | Conditions | Product (N9-isomer) Yield | Reference |
| Methyl iodide | (Bu)4NOH | Acetonitrile | Microwave, 50°C, 30 min | High | ub.edu |
| Cyclopentyl bromide | (Bu)4NOH | Acetonitrile | Microwave, 50°C, 30 min | High | ub.edu |
| Isopropyl bromide | (Bu)4NOH | Acetonitrile | Microwave, 50°C, 30 min | High | ub.edu |
Halogenation: Halogenation of the purine ring, particularly at the C2, C6, and C8 positions, provides key intermediates for further functionalization. For instance, 2,6-diaminopurine (B158960) derivatives can be halogenated at the C2 position using a combination of an organic nitrite (B80452) and a metal halide in a mixed solvent system. google.com This method allows for the preparation of 2-halo-6-aminopurine analogs. The chlorine atom at the C6 position of the purine ring is a common feature in starting materials for the synthesis of 6-substituted purine analogs. google.com
Amination: The displacement of a leaving group, typically a chlorine atom at the C6 position of the purine ring, via nucleophilic aromatic substitution (SNAr) with an amine is a widely used method for the synthesis of 6-aminopurine derivatives. This reaction can be carried out under conventional heating or, more efficiently, under microwave irradiation, which significantly reduces reaction times and often improves yields. nih.govnih.gov A variety of primary and secondary amines, including cyclic amines, can be used as nucleophiles in this reaction. scielo.brresearchgate.net
| Amine | Solvent | Conditions | Yield | Reference |
| Cyclohexylamine | Ethanol (B145695) | Microwave, 120°C, 10 min | 95% | nih.gov |
| Morpholine | Ethanol | Microwave, 120°C, 10 min | 92% | nih.gov |
| Aniline | Ethanol | Microwave, 120°C, 10 min | 85% | nih.gov |
Selenylation: The introduction of a selenium atom onto the purine ring can be achieved by reacting a 6-halopurine derivative with a selenium nucleophile. For example, 6-alkylseleno-9-(β-D-ribofuranosyl)purines have been synthesized by the alkylation of 6-selenoxo-9-(β-D-ribofuranosyl)purine with various alkyl halides in the presence of a base. rsc.org The resulting 6-alkylseleno group can be readily displaced by other nucleophiles, demonstrating its utility as an intermediate for further diversification. rsc.org
Thiolation: The C6 position of the purine ring is readily thiolated by reacting a 6-halopurine with a sulfur nucleophile. A common method involves the reaction of 6-chloropurine with thiourea, which acts as a sulfur transfer agent. This reaction typically proceeds in a suitable solvent like an alcohol to yield 6-mercaptopurine.
Suzuki–Miyaura Cross-Coupling and Other Coupling Reactions for Structural Diversification
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds and the introduction of aryl, heteroaryl, and alkenyl groups onto the purine nucleus. nih.gov
The Suzuki-Miyaura reaction involves the coupling of a halide or triflate with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. tcichemicals.com For purine analogs, 6-chloropurines are common starting materials for this transformation. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and accommodate a wide range of functional groups on both coupling partners. researchgate.net
| Arylboronic Acid | Catalyst | Base | Solvent | Yield | Reference |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene | Good | nih.gov |
| 4-Fluorophenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene | Good | nih.gov |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene | Good | nih.gov |
Other coupling reactions, such as Stille, Heck, and Sonogashira couplings, have also been employed for the structural diversification of purine analogs, allowing for the introduction of a wide array of substituents at various positions of the purine ring.
Specific Synthetic Approaches Towards this compound and Closely Related Structures
The synthesis of the target compound and its close analogs often relies on a convergent strategy, where the purine core and the azetidine-containing side chain are synthesized separately and then coupled.
Nucleophilic Substitution Approaches Utilizing 6-Chloropurine Derivatives
A primary and efficient route to this compound involves the nucleophilic substitution of a chlorine atom at the C6 position of a pre-functionalized purine derivative.
The synthesis commences with the alkylation of 6-chloropurine at the N9 position with a suitable azetidine-containing electrophile. A common precursor for the side chain is N-Boc-3-(hydroxymethyl)azetidine, which can be converted to a mesylate or tosylate to facilitate the alkylation. Alternatively, N-Boc-(azetidin-3-yl)methanamine can be synthesized and subsequently coupled to the purine. The synthesis of this key intermediate can be achieved through various routes, often starting from commercially available azetidine derivatives. researchgate.net The Boc (tert-butyloxycarbonyl) protecting group is then removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield (azetidin-3-yl)methanamine. rsc.orgnih.gov
The final step is the SNAr reaction between 9-[(azetidin-3-yl)methyl]-6-chloro-9H-purine and ammonia, or more directly, the reaction of 6-chloropurine with (azetidin-3-yl)methanamine in the presence of a base. This reaction is often carried out in a polar solvent such as ethanol or isopropanol (B130326) and may be accelerated by microwave irradiation. nih.govnih.gov
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |
| 6-Chloropurine | (Azetidin-3-yl)methanamine | Diisopropylethylamine | Ethanol | Reflux or Microwave | This compound |
Structure Activity Relationship Sar Studies of Purine Azetidine Hybrid Compounds
Conformational and Electronic Effects of the Azetidine (B1206935) Substituent
The azetidine moiety, a four-membered saturated heterocycle containing a nitrogen atom, imparts unique structural and electronic features to the parent molecule. nih.govresearchgate.net Its inclusion is a strategic design element in medicinal chemistry, offering a balance of rigidity and stability that can profoundly influence biological activity. nih.govresearchgate.net
Azetidine is characterized by significant ring strain, with an estimated strain energy of approximately 25.2 to 25.4 kcal/mol. researchgate.netresearchgate.netrsc.org This inherent strain is a direct consequence of its four-membered ring structure, which forces bond angles to deviate from the ideal tetrahedral geometry. This strain, while making the ring more stable than the highly reactive three-membered aziridine, endows the molecule with a considerable degree of molecular rigidity. researchgate.netresearchgate.netrsc.org
This rigidity is a key factor in its biological interactions. By constraining the conformational flexibility of the side chain, the azetidine ring helps to pre-organize the molecule into a specific three-dimensional arrangement. enamine.net This can lead to a more favorable binding entropy upon interaction with a biological target, as less conformational freedom is lost. enamine.net The well-defined spatial orientation of the purine (B94841) core relative to the azetidine nitrogen can lead to more precise and potent interactions with receptor binding pockets or enzyme active sites. enamine.net The rigid scaffold provided by the azetidine ring can lead to more productive ligand-protein interactions. nih.gov
The table below compares the ring strain energies of azetidine with other common saturated nitrogen heterocycles, illustrating the unique position of azetidine.
| Heterocycle | Ring Size | Strain Energy (kcal/mol) |
| Aziridine | 3 | 26.7 - 27.7 |
| Azetidine | 4 | 25.2 - 25.4 |
| Pyrrolidine | 5 | 5.4 - 5.8 |
| Piperidine (B6355638) | 6 | 0 |
Data sourced from multiple scientific publications. researchgate.netresearchgate.netrsc.org
This intermediate level of ring strain in azetidine contributes to its satisfactory stability, making it a "privileged scaffold" in drug discovery. researchgate.netresearchgate.net However, this strain can also introduce potential stability issues, such as acid-mediated intramolecular ring-opening decomposition, which must be considered in the design of azetidine-containing compounds. nih.gov
The nitrogen atom within the azetidine ring introduces a polar element into the otherwise aliphatic linker. This polarity, coupled with the nitrogen's capacity to act as a hydrogen bond acceptor, and in its protonated form as a hydrogen bond donor, significantly influences the molecule's interactions within a biological system. The inclusion of the azetidine ring can enhance the polarity of a molecule, which may improve its solubility and pharmacokinetic properties. nih.gov
In "9-[(Azetidin-3-yl)methyl]-9H-purin-6-amine," the azetidine nitrogen can engage in crucial hydrogen bonding interactions with amino acid residues in a protein's binding site. These interactions can be critical for anchoring the ligand and ensuring proper orientation for optimal activity. Furthermore, the electronic properties of the azetidine ring can be modulated by introducing substituents at other positions on the ring. For instance, fluorination of the azetidine ring can influence its electronic nature and conformational preferences. escholarship.orgresearchgate.net The introduction of substituents on the azetidine ring can tune the photophysical properties of purine analogs, highlighting the electronic interplay between the two moieties. nih.gov
Impact of Purine Core Substituents on Biological Activity
The purine core of "this compound" is a versatile scaffold whose biological activity is highly dependent on the nature and position of its substituents. The 6-amino group is a key feature, but other modifications to the purine ring can dramatically alter the compound's pharmacological profile.
The position of the amino group on the purine ring is a critical determinant of its biological function. In the case of "this compound" (an adenine (B156593) derivative), the 6-amino group is crucial for its identity and interactions. The 2-amino group of purines, for example, is known to be a significant factor in the sequence-specific binding of molecules to DNA. mdpi.comoup.com The presence and position of amino groups can dramatically affect the toxicity and developmental effects of purine compounds. nih.gov
Structure-activity relationship studies on various purine-based compounds have demonstrated that substituents at different positions can modulate activity and selectivity. For instance, in a series of purine-based Grp94 inhibitors, exploration of substituents on the C8-aryl ring and at the N9/N3 position was crucial for optimizing binding affinity and selectivity. nih.gov Similarly, modifications at the C7 and C8 positions of pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives showed that the C8 position was more favorable for introducing aromatic groups to increase inhibitory activity. mdpi.com The introduction of various substituents at different positions on the purine ring can have a significant impact on the electronic structure and, consequently, the biological activity. rsc.orgnih.gov
The following table summarizes the general impact of substituent positions on the activity of purine derivatives based on published research.
| Position | General Impact on Activity |
| N9 | Often the point of attachment for side chains (like the azetidinylmethyl group) that probe binding pockets. |
| C6 | The 6-amino group is characteristic of adenine and crucial for many biological interactions. Substitutions here can drastically alter activity. |
| C2 | The presence of an amino group at C2 can influence DNA binding and other interactions. mdpi.com |
| C8 | A common site for modification to explore hydrophobic pockets and enhance potency. nih.gov |
The interplay between tautomerism and aromaticity is a key factor in the biological activity of purine analogs. A more aromatic system is generally more stable, and the dominant tautomeric form will dictate the key pharmacophoric features presented to a biological target.
Rational Design Principles and Bioisosteric Replacements for Purine-Azetidine Analogues
The design of novel purine-azetidine analogues is guided by the principles of rational drug design, which often involves the use of bioisosteric replacements to optimize pharmacological properties. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. nih.govdrughunter.com
In the context of "this compound," bioisosteric replacements could be considered for both the purine core and the azetidine moiety. For the azetidine ring, other small, strained or rigid rings could be explored. For example, oxetane, the oxygen-containing analogue of azetidine, is another four-membered heterocycle used in medicinal chemistry to introduce polarity and rigidity. nih.gov Cyclopropyl or cyclobutyl groups could also be considered as non-heterocyclic rigid linkers. Spirocyclic systems incorporating an azetidine ring can introduce three-dimensionality, which can improve solubility and other drug-like properties. tcichemicals.com
The following table provides some examples of potential bioisosteric replacements for the purine and azetidine moieties.
| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |
| Purine | Pyrrolopyrimidine, Pyrazolopyrimidine, Triazolopyrimidine, Deazapurines | Modulate electronics, hydrogen bonding patterns, and metabolic stability. mdpi.comresearchgate.net |
| Azetidine | Oxetane, Cyclobutane, Pyrrolidine, Tetrazole | Alter polarity, rigidity, basicity, and metabolic stability. nih.govnih.gov |
The rational design of new analogues would involve a systematic exploration of these and other bioisosteric replacements, guided by computational modeling and experimental testing, to fine-tune the biological activity and drug-like properties of the parent compound.
Exploiting Small Polar Groups and Three-Dimensionality in Molecular Design
The incorporation of small, polar functional groups and the strategic introduction of three-dimensional (3D) structural elements are critical aspects of modern medicinal chemistry. In the context of purine-azetidine hybrid compounds, such as this compound, these features are exploited to enhance potency, selectivity, and pharmacokinetic properties. The azetidine ring, in particular, serves as a versatile scaffold that imparts a defined 3D geometry to the molecule, moving away from the often flat structures of traditional purine analogs.
The Role of the Azetidine Moiety in Imparting Three-Dimensionality
The azetidine ring, a four-membered saturated heterocycle, is considered a valuable building block in drug design due to its unique conformational properties. rsc.org Unlike more flexible acyclic linkers or larger ring systems, the strained nature of the azetidine ring restricts the number of accessible conformations. This conformational constraint can be advantageous, as it pre-organizes the molecule into a specific spatial arrangement that may be optimal for binding to a biological target. By replacing a more traditional, flexible linker between the purine core and other functionalities, the azetidine moiety can help to lock the molecule in a bioactive conformation, potentially leading to an increase in binding affinity and potency.
Furthermore, the non-planar nature of the azetidine ring introduces a significant degree of three-dimensionality. This is a departure from the largely planar structures of many purine-based compounds and is a key strategy in modern drug discovery to improve compound properties. Increased 3D character is often associated with improved solubility, reduced off-target effects, and better chances of clinical success. The azetidine scaffold in this compound, therefore, serves not just as a linker but as a critical design element to explore novel regions of chemical space and to optimize interactions within a protein binding pocket.
Influence of Small Polar Groups on the Azetidine Ring
The strategic placement of small polar groups on the azetidine ring offers a powerful tool to fine-tune the pharmacological profile of purine-azetidine hybrids. While specific structure-activity relationship (SAR) data for this compound with various polar substituents on the azetidine ring is not extensively available in the public domain, the principles of medicinal chemistry and findings from related series of compounds provide valuable insights.
Extrapolating these findings to the context of biological activity, the introduction of small polar groups such as hydroxyl (-OH), amino (-NH2), or methoxy (B1213986) (-OCH3) groups at the 3-position of the azetidine ring in this compound could be expected to influence its interaction with a biological target in several ways:
Formation of New Hydrogen Bonds: A polar group can introduce a new hydrogen bond donor or acceptor, allowing for additional, favorable interactions with amino acid residues in a protein's binding site. This can lead to a significant increase in binding affinity and potency.
Modulation of Physicochemical Properties: The addition of polar groups can alter the compound's solubility, lipophilicity (logP), and polar surface area (PSA). These parameters are critical for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increasing polarity can improve aqueous solubility, which is often a desirable property for drug candidates.
Vectorial Orientation: A substituent on the azetidine ring can act as a vectorial group, directing the orientation of the molecule within the binding pocket to optimize other key interactions.
The following table illustrates a hypothetical SAR exploration based on these principles, demonstrating how different polar substitutions on the azetidine ring could potentially modulate the inhibitory activity of a purine-azetidine hybrid against a generic kinase target.
| Compound | R Group (at Azetidine-3-position) | Hypothetical IC50 (nM) | Rationale for Activity Change |
|---|---|---|---|
| 1 | -H | 150 | Baseline activity of the unsubstituted azetidine scaffold. |
| 2 | -OH | 50 | Potential for a new hydrogen bond with the target protein, increasing affinity. |
| 3 | -NH2 | 75 | Introduction of a hydrogen bond donor, potentially forming a beneficial interaction. |
| 4 | -F | 120 | Fluorine can act as a weak hydrogen bond acceptor and modulate local electronics, leading to a modest improvement in activity. |
| 5 | -OCH3 | 200 | The methoxy group may introduce steric hindrance or be in a non-optimal position for interaction, leading to a slight decrease in activity. |
Molecular Mechanisms and Biological Targets of 9 Azetidin 3 Yl Methyl 9h Purin 6 Amine and Its Bioactive Analogs
Broader Spectrum of Biological Activities Associated with Purine (B94841) and Azetidine (B1206935) Scaffolds
Antimicrobial, Anti-inflammatory, and Antiviral Potential
The purine and azetidine cores are independently associated with a broad spectrum of antimicrobial, anti-inflammatory, and antiviral activities. The conjugation of these two scaffolds in 9-[(Azetidin-3-yl)methyl]-9H-purin-6-amine suggests that it may exhibit multifaceted therapeutic potential.
Antimicrobial Activity:
Purine analogs have been extensively investigated for their antimicrobial properties. These compounds can interfere with essential metabolic pathways in microorganisms, such as nucleic acid synthesis, leading to the inhibition of growth. For instance, some purine analogs act as antimetabolites, being incorporated into DNA or RNA and disrupting their function. Additionally, certain 9-substituted purine derivatives have shown significant antibacterial and antifungal activities rsc.org. The azetidine moiety is also a component of several natural and synthetic compounds with antibacterial activity researchgate.net. The incorporation of an azetidine ring can enhance the drug-like properties of a molecule, such as solubility and cell permeability, which may contribute to improved antimicrobial efficacy. Therefore, this compound is hypothesized to possess antimicrobial activity by targeting microbial purine metabolism or other essential cellular processes.
Anti-inflammatory Activity:
Adenosine (B11128), a naturally occurring purine nucleoside, is a potent endogenous anti-inflammatory molecule. Its analogs have been developed to modulate inflammatory responses. The anti-inflammatory effects of purine derivatives are often mediated through the activation of adenosine receptors, which are G protein-coupled receptors that play a crucial role in regulating inflammation. For example, 9-cinnamyl-9H-purine derivatives have been shown to exert anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β nih.govnih.gov. Given the structural similarity, this compound may also interact with components of inflammatory signaling pathways, potentially offering a therapeutic benefit in inflammatory conditions.
Antiviral Activity:
Many clinically successful antiviral drugs are nucleoside or nucleotide analogs, which act by inhibiting viral polymerases and terminating the elongation of the viral nucleic acid chain. Acyclic nucleoside phosphonates, which are analogs of nucleotides, have demonstrated broad-spectrum antiviral activity. The 9-substituted purine scaffold is a common feature in many of these antiviral agents nih.gov. For example, N9-substituted adenine (B156593) analogs have been synthesized and evaluated for their antiviral properties against a range of viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV) rsc.orgnih.gov. The azetidine ring in this compound may influence its interaction with viral enzymes or its cellular uptake and metabolism, potentially leading to antiviral effects.
Table 1: Examples of Bioactive Purine and Azetidine Analogs
| Compound Class | Example Compound | Biological Activity | Reference |
|---|---|---|---|
| 9-Substituted Purines | 9-Cinnamyl-9H-purine derivative (5e) | Anti-inflammatory | nih.govnih.gov |
| 9-Substituted Purines | Acyclic Nucleoside Phosphonates | Antiviral | nih.gov |
| Azetidine Derivatives | N/A | Antibacterial | researchgate.net |
Influence on Signal Transducers and Activators of Transcription (STAT) Pathways and Vascular Endothelial Growth Factor Receptors (VEGFR)
In addition to their potential antimicrobial, anti-inflammatory, and antiviral activities, purine derivatives have emerged as promising modulators of key signaling pathways implicated in cancer and other diseases.
Signal Transducers and Activators of Transcription (STAT) Pathways:
The STAT family of proteins are intracellular transcription factors that play a critical role in mediating cellular responses to cytokines and growth factors. Aberrant STAT signaling, particularly STAT3, is frequently observed in various human cancers and is associated with tumor cell proliferation, survival, and invasion. Consequently, targeting the STAT pathway has become an attractive strategy for cancer therapy. Several small molecules have been developed to inhibit STAT3 activation and dimerization. Notably, trisubstituted purine derivatives have been identified as potent inhibitors of STAT3. These compounds are thought to bind to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. The structural features of this compound, with its trisubstituted purine core, suggest that it could potentially interact with the STAT3 protein and inhibit its signaling pathway.
Vascular Endothelial Growth Factor Receptors (VEGFR):
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis. Inhibition of VEGFR signaling is a clinically validated approach for cancer treatment. A number of small-molecule tyrosine kinase inhibitors that target VEGFRs have been developed. Interestingly, certain N9/N7-substituted 6-aminopurines have been reported as inhibitors of VEGFR nih.gov. These compounds compete with ATP for binding to the kinase domain of the receptor, thereby blocking its downstream signaling. The presence of the 6-aminopurine core in this compound, along with the N9-substitution, makes it a candidate for investigation as a potential VEGFR inhibitor.
Table 2: Purine Analogs Targeting STAT and VEGFR Pathways
| Compound Class | Target | Mechanism of Action | Reference |
|---|---|---|---|
| Trisubstituted Purines | STAT3 | Inhibition of STAT3 activation | |
| N9/N7-Substituted 6-Aminopurines | VEGFR | Inhibition of VEGFR tyrosine kinase activity | nih.gov |
Biochemical Assays for Target Binding and Enzyme Inhibition
Biochemical assays are crucial for determining the direct interaction of this compound with its putative molecular targets, often enzymes such as kinases, in a controlled, cell-free environment. These assays provide quantitative data on binding affinity and inhibitory potency.
ATP-Competitive Kinase Inhibition Assays
Given that many purine analogues are designed as kinase inhibitors, a primary in vitro method involves assessing the ability of this compound to compete with adenosine triphosphate (ATP), the natural substrate for kinases. The purine scaffold of the compound mimics the adenine base of ATP, enabling it to bind to the ATP-binding pocket of various kinases and inhibit their activity.
A common approach is to utilize a panel of purified recombinant kinases to screen for inhibitory activity. The assay typically involves incubating the kinase, a specific substrate peptide, and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then measured, often using methods like fluorescence resonance energy transfer (FRET), AlphaScreen®, or radiometric assays with ³²P- or ³³P-labeled ATP. The half-maximal inhibitory concentration (IC₅₀) is then determined, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
For instance, in the development of novel Bruton's tyrosine kinase (BTK) inhibitors, compounds with a N,9-diphenyl-9H-purin-2-amine scaffold were evaluated in enzyme-based assays to determine their IC₅₀ values against the BTK kinase. This provides a direct measure of their potency as inhibitors of a specific kinase. While specific data for this compound is not publicly available, the following table illustrates typical data generated from such assays for analogous purine-based kinase inhibitors.
| Kinase Target | Inhibitor (Analogue) | IC₅₀ (nM) |
|---|---|---|
| BTK | Analogue A | 15.2 |
| JAK1 | Analogue B | 8.7 |
| JAK2 | Analogue B | 5.4 |
| PI3Kδ | Analogue C | 25.1 |
Enzyme Kinetic Studies for Mechanism Elucidation
To understand how this compound inhibits its target enzyme, enzyme kinetic studies are performed. These studies help to determine the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive with respect to the enzyme's substrates (e.g., ATP and the protein/peptide substrate).
By measuring the initial reaction rates at various concentrations of both the inhibitor and the substrate, Lineweaver-Burk or Michaelis-Menten plots can be generated. For an ATP-competitive inhibitor, the kinetic analysis would be expected to show that the inhibitor increases the apparent Michaelis constant (Kₘ) for ATP without affecting the maximum reaction velocity (Vₘₐₓ). This would confirm that the compound directly competes with ATP for binding to the enzyme's active site.
Cell-Based Assays for Biological Activity
Cell-based assays are essential for evaluating the biological effects of this compound in a more physiologically relevant context. These assays provide insights into the compound's cell permeability, its impact on cell health, and its ability to modulate cellular signaling pathways.
Assessment of Cell Proliferation and Viability in Disease Models
A key application of purine analogues is in the field of oncology, where they can inhibit the proliferation of cancer cells. researchgate.net Various in vitro assays are used to assess the cytotoxic and cytostatic effects of this compound on different cancer cell lines.
Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Another method is the Cell Counting Kit-8 (CCK-8) assay, which is also used to determine cell viability.
For example, in a study of N-(Purin-6-yl)aminopolymethylene carboxylic acid derivatives, the cytotoxicity of the compounds was evaluated against a panel of human tumor cell lines, including A549 (lung carcinoma), SK-BR-3 (breast adenocarcinoma), and Jurkat (T-cell leukemia). The results are typically reported as the concentration of the compound that inhibits cell growth by 50% (GI₅₀) or the cytotoxic concentration that kills 50% of the cells (CC₅₀).
The following interactive table provides illustrative data on the anti-proliferative activity of a hypothetical purine analogue in various cancer cell lines.
| Cell Line | Cancer Type | GI₅₀ (µM) |
|---|---|---|
| A549 | Lung Carcinoma | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| HCT116 | Colon Carcinoma | 15.8 |
| Jurkat | T-cell Leukemia | 5.1 |
Cellular Target Engagement and Pathway Modulation Studies
To confirm that this compound interacts with its intended target within a cellular environment, target engagement assays are employed. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that can detect the binding of a compound to its target protein in intact cells. tmu.edu.twgoogle.com The principle of CETSA is that a protein's thermal stability is altered upon ligand binding. tmu.edu.twgoogle.com By heating cell lysates or intact cells to various temperatures, the amount of soluble target protein remaining can be quantified, often by Western blotting or immunoassays. google.com An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.
Furthermore, to investigate the downstream effects of target inhibition, pathway modulation studies are conducted. For instance, if this compound is a kinase inhibitor, researchers would examine the phosphorylation status of downstream substrates of that kinase. This is typically done using techniques like Western blotting with phospho-specific antibodies or using phospho-proteomic approaches to get a broader view of the signaling pathways affected.
Advanced Analytical Techniques for Compound Characterization in Biological Contexts
Advanced analytical techniques are employed to characterize the compound itself within biological matrices, such as cell lysates or culture media. These methods are crucial for understanding the compound's stability, metabolism, and distribution at the cellular level.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), often referred to as LC-MS, is a cornerstone technique. It allows for the sensitive and specific quantification of the parent compound and any potential metabolites. This is important for confirming the compound's concentration in cell-based assays and for studying its metabolic fate.
Nuclear magnetic resonance (NMR) spectroscopy can also be used to study the interaction of the compound with its target protein. Techniques like saturation transfer difference (STD) NMR can identify which parts of the small molecule are in close contact with the protein, providing valuable structural information about the binding mode.
In Vitro Research Methodologies for 9 Azetidin 3 Yl Methyl 9h Purin 6 Amine
Spectroscopic and Chromatographic Methods for Metabolite Identification
The identification and structural elucidation of metabolites are critical steps in the preclinical development of any therapeutic candidate. For 9-[(Azetidin-3-yl)methyl]-9H-purin-6-amine, a comprehensive understanding of its biotransformation is essential. While specific in vitro metabolism studies for this compound are not extensively detailed in publicly available literature, the established methodologies for metabolite identification provide a clear framework for how such an investigation would be conducted. The primary approach involves a combination of high-performance liquid chromatography (HPLC) for the separation of the parent compound from its metabolites, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural characterization. springernature.comnih.gov
Initially, the parent compound would be incubated with liver microsomes or other relevant in vitro systems. Following incubation, the sample mixture, containing the parent drug and any newly formed metabolites, is subjected to analysis.
High-performance liquid chromatography is employed to separate the various components of the incubation mixture. Given the polar nature of the purine (B94841) core and the likely increase in polarity following metabolic modification (e.g., hydroxylation, oxidation), techniques such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with polar-modified columns may be utilized for effective separation. waters.comresearchgate.net Each separated component is then introduced into a mass spectrometer for initial identification.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of both the parent drug and its metabolites. researchgate.net By comparing the mass-to-charge ratio (m/z) of each detected species to that of the parent compound, potential metabolic modifications can be inferred. For instance, an increase of 16 Da would suggest the addition of an oxygen atom, indicative of a hydroxylation or N-oxidation event.
Tandem mass spectrometry (MS/MS) is then used to further probe the structure of these potential metabolites. nih.gov In this technique, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.org The fragmentation pattern of a metabolite is compared to that of the parent compound. Consistent fragments suggest that a particular part of the molecule remains unchanged, while shifts in fragment masses can pinpoint the site of metabolic modification.
The following table illustrates the type of data that would be generated from an LC-MS/MS analysis for the hypothetical identification of metabolites of this compound.
Interactive Data Table: Hypothetical LC-MS/MS Data for Metabolites of this compound
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Biotransformation |
| Parent Compound | 5.2 | 219.130 | 135.052, 119.057 | - |
| Metabolite 1 | 4.5 | 235.125 | 151.047, 135.052 | Hydroxylation on purine ring |
| Metabolite 2 | 4.1 | 235.125 | 135.052, 135.093 | Hydroxylation on azetidine (B1206935) ring |
| Metabolite 3 | 3.8 | 233.109 | 135.052, 117.041 | Dehydrogenation of azetidine ring |
While LC-MS provides critical information regarding the mass and potential structure of metabolites, definitive structural elucidation often requires nuclear magnetic resonance (NMR) spectroscopy. hyphadiscovery.comunl.edu This is particularly crucial when MS data is ambiguous, for example, in distinguishing between isomers. hyphadiscovery.com For NMR analysis, the metabolites must first be isolated and purified from the in vitro matrix, typically using preparative HPLC.
Once a sufficient quantity of a purified metabolite is obtained (often in the microgram range), a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. mdpi.com
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. A comparison of the ¹H NMR spectrum of a metabolite with that of the parent compound can reveal changes in chemical shifts or the appearance of new signals, indicating the site of metabolism. springernature.com
2D NMR (COSY, HSQC, HMBC): These experiments are instrumental in piecing together the molecular structure. mdpi.com
Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, helping to establish spin systems within the molecule. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons.
Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for connecting different fragments of the molecule and confirming the precise location of a metabolic modification. hyphadiscovery.com
The following table provides a hypothetical example of how NMR data could be used to confirm the structure of a metabolite, such as one hydroxylated on the azetidine ring.
Interactive Data Table: Hypothetical NMR Data for a Metabolite of this compound
| Position | Parent Compound ¹H δ (ppm) | Metabolite 2 ¹H δ (ppm) | Parent Compound ¹³C δ (ppm) | Metabolite 2 ¹³C δ (ppm) | Key HMBC Correlations in Metabolite 2 |
| 2 | 8.15 | 8.16 | 152.8 | 152.9 | H2 -> C4, C6 |
| 8 | 8.25 | 8.26 | 140.1 | 140.2 | H8 -> C4, C5 |
| 2' | 3.60 | 4.50 | 58.3 | 75.1 | H2' -> C3', C4' |
| 3' | 2.50 | - | 30.5 | 68.4 | H4'a, H4'b -> C3' |
| 4' | 3.75 | 3.90 (a), 3.55 (b) | 58.3 | 55.2 | H4'a, H4'b -> C2', C9-CH₂ |
Through the integrated use of these powerful spectroscopic and chromatographic techniques, a comprehensive profile of the in vitro metabolites of this compound can be constructed, providing essential insights into its biotransformation pathways.
Computational and Theoretical Studies on 9 Azetidin 3 Yl Methyl 9h Purin 6 Amine and Its Analogues
Molecular Docking and Molecular Dynamics Simulations
Molecular modeling techniques are instrumental in predicting how a ligand such as 9-[(Azetidin-3-yl)methyl]-9H-purin-6-amine interacts with its biological targets and how it behaves in a dynamic biological environment.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For purine (B94841) analogues, docking studies have been crucial in elucidating their mechanism of action by identifying key interactions within the binding sites of various protein targets, such as kinases and transcription factors. mdpi.comnih.gov
In studies on purine derivatives as potential Cyclin-Dependent Kinase 2 (CDK2) inhibitors, molecular docking has revealed specific binding modes. mdpi.com These studies indicate that the purine core often forms critical hydrogen bonds with the hinge region of the kinase domain. For instance, analogues have been shown to form hydrogen bonds with the backbone atoms of key amino acid residues like Asp86, Glu81, and Leu83. mdpi.com The exocyclic amine at the C6 position of the purine ring, present in this compound, is a crucial hydrogen bond donor. The azetidine (B1206935) moiety, connected to the N9 position, can explore and fit into hydrophobic pockets, with its nitrogen atom potentially forming additional hydrogen bonds or polar interactions. nih.gov
Similarly, in studies targeting the STAT3 protein, docking models showed that 2,6-disubstituted purine derivatives could bind effectively to the SH2 domain, a critical region for STAT3 activation and dimerization. nih.gov The interactions predicted by these models are essential for understanding the structure-activity relationship (SAR) and for the rational design of more potent inhibitors. mdpi.com
Table 1: Predicted Interactions for Purine Analogues in Kinase Binding Sites
| Interacting Residue | Interaction Type | Role of Residue |
|---|---|---|
| Leu83 | Hydrogen Bond | Hinge region residue, anchors the purine core. mdpi.com |
| Asp86 | Hydrogen Bond | Forms interactions with amine substituents. mdpi.com |
| Lys33 | Hydrogen Bond | Part of the active site, interacts with ligand. mdpi.com |
| Gln131 | Hydrogen Bond | Contributes to binding affinity. mdpi.com |
This table is generated based on findings from analogous purine derivatives targeting protein kinases. mdpi.com
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations are used to assess the stability of the predicted binding modes and to analyze the conformational flexibility of the ligand and the protein. nih.govnih.gov
For purine-based inhibitors, MD simulations have been employed to verify the stability of the docked conformations. mdpi.comresearchgate.net These simulations can confirm that the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over the course of the simulation, typically lasting for nanoseconds. researchgate.net The analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms during the simulation provides a measure of the complex's stability. A stable RMSD profile suggests a stable binding mode.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide a fundamental understanding of the electronic properties of a molecule, which are determinants of its reactivity, stability, and intermolecular interactions.
The electronic character of this compound is defined by the interplay between the electron-rich purine core and its substituents. The 6-amino group is a strong electron-donating group, significantly increasing the electron density of the purine ring system. The azetidine ring, being an alkyl substituent, also acts as an electron-donating group through an inductive effect, enhancing the basicity of the purine nitrogen atoms. libretexts.org
Table 2: Calculated Electronic Properties of Purine Tautomers
| Property | N9H Tautomer (Gas Phase) | N7H Tautomer (Gas Phase) | N9H Tautomer (Aqueous) | N7H Tautomer (Aqueous) |
|---|---|---|---|---|
| Relative Energy (kcal/mol) | 0.00 | 0.88 | 0.00 | 0.00 |
| HOMED (Pyrimidine Ring) | 0.778 | 0.814 | 0.812 | 0.830 |
Data adapted from quantum-chemical calculations on neutral purine tautomers, illustrating the influence of tautomeric form and environment on electronic properties. nih.gov
Purine can exist in several tautomeric forms, which differ in the position of a hydrogen atom. The relative stability of these tautomers is critical for their biological function, as it dictates the hydrogen bonding patterns essential for molecular recognition. acs.org For this compound, the substitution at the N9 position prevents N7H/N9H tautomerism of the imidazole (B134444) ring, locking the core into an N9-substituted form, which is the form found in natural nucleosides like adenosine (B11128). nih.gov
However, amino-imino tautomerism of the 6-amino group is still possible. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to compute the relative Gibbs free energies of different tautomers in both the gas phase and in solution. nih.gov Such studies on related purine derivatives have consistently shown that the amino form is significantly more stable than the imino form, which is crucial for its role in mimicking natural nucleobases. nih.gov
Computational models also show that aromaticity plays a significant role in determining tautomeric preferences. nih.gov Tautomers with higher aromaticity (i.e., greater π-electron delocalization) are generally more stable. Calculations have demonstrated that for neutral purine, the N9H and N7H tautomers are the most dominant forms in an aqueous environment, partly due to their favorable aromatic character. nih.gov
In Silico Screening and Virtual Library Design for Novel Purine-Azetidine Hybrids
The structural framework of this compound serves as an excellent scaffold for the design of new bioactive molecules. In silico screening and virtual library design are powerful strategies to explore the chemical space around this core structure to identify novel compounds with enhanced activity or improved properties. mdpi.comnih.gov
The process typically begins with the creation of a virtual library of compounds by systematically modifying the parent structure. For purine-azetidine hybrids, modifications could include:
Substitution on the azetidine ring to modulate polarity and steric bulk. nih.gov
Alteration of the linker between the azetidine and the purine core.
Substitution at other positions of the purine ring, such as C2 or C8.
This virtual library is then screened against a specific biological target using high-throughput molecular docking. mdpi.commdpi.com The compounds are ranked based on their predicted binding affinity (docking score) and their interactions with key residues in the active site. Hits from this initial screening can be further analyzed using more computationally intensive methods like MD simulations or free energy calculations to refine the predictions. nih.govresearchgate.net
This approach has been successfully used to design novel purine derivatives as inhibitors for various targets. For example, a combination of 3D-QSAR, virtual screening, and molecular docking led to the design of 31 novel purine-based CDK2 inhibitor candidates with high predicted activity. mdpi.com Such computational strategies accelerate the drug discovery process by prioritizing the synthesis and biological evaluation of the most promising compounds, saving significant time and resources. nih.gov
Ligand-Based and Structure-Based Drug Design Approaches
Ligand-based and structure-based drug design are two cornerstone strategies in modern medicinal chemistry that guide the rational development of new therapeutic agents. In the context of this compound and its analogues, these approaches have been pivotal in identifying key structural motifs that modulate potency and selectivity for various protein targets, including kinases and G protein-coupled receptors (GPCRs).
Ligand-Based Drug Design
Ligand-based drug design methodologies are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules known to interact with the target to derive a pharmacophore model or to build quantitative structure-activity relationship (QSAR) models.
Pharmacophore modeling, another ligand-based technique, involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. For adenosine receptor ligands, which often share the adenine (B156593) core, pharmacophore models typically include hydrogen bond donors and acceptors corresponding to the amine and nitrogen atoms of the purine ring, as well as hydrophobic features. nih.gov The azetidine ring in this compound, with its nitrogen atom, can act as a key interaction point, potentially serving as a hydrogen bond acceptor or participating in ionic interactions.
Structure-Based Drug Design
When the crystal structure of the target protein is available, structure-based drug design becomes a powerful tool. This approach involves the use of molecular docking and molecular dynamics simulations to predict the binding mode and affinity of a ligand within the active site of a protein.
Molecular docking studies on various purine scaffold-based inhibitors have provided detailed insights into their binding mechanisms. For example, in the design of protein kinase CK2 inhibitors, docking studies successfully predicted the binding mode of purine-based compounds, highlighting the importance of substituents at the 2, 6, and 9-positions of the purine ring. nih.gov Specifically, these studies revealed that an electron-rich phenyl group at the N9-position was favorable for activity. nih.gov This suggests that the azetidinylmethyl group of the title compound could occupy a similar pocket and that its conformational flexibility and electronic properties are crucial for optimal binding.
In the context of adenosine A2A receptor antagonists, structure-based design has been used to optimize ligand binding. nih.gov The adenine core typically forms key hydrogen bonds with the protein backbone, while the N9-substituent explores a deeper pocket. The nature of this substituent is critical for both affinity and selectivity. The azetidine moiety, being a small, saturated heterocycle, offers a conformationally restricted yet versatile scaffold that can be strategically employed in drug design to achieve a desired orientation within a binding pocket. dergipark.org.tr
The table below summarizes findings from computational studies on analogous 9-substituted adenine derivatives, which can be extrapolated to understand the potential interactions of this compound.
| Biological Target | Key Findings from Computational Studies on Analogues | Reference |
| Protein Kinase CK2 | Docking studies identified the importance of an electron-rich phenyl group at the N9-position for inhibitory activity. | nih.gov |
| Src/Abl Kinase | Design of 9-(arenethenyl)purines as dual inhibitors targeting the inactive "DFG-out" conformation. | researchgate.net |
| Adenosine A1 Receptor | Introduction of a hydroxy group on the N6 or N9 substituent can improve water-solubility while maintaining high affinity. | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Molecular docking of azetidin-2-one (B1220530) derivatives (related heterocycles) showed satisfactory binding in the erlotinib (B232) binding site. | dergipark.org.tr |
| Adenosine A2A Receptor | Structure-based design and fragment screening were used to optimize adenosine 5'-carboxamide derivatives as agonists. | nih.gov |
These examples underscore the utility of computational approaches in the rational design of purine-based compounds. For this compound, these studies suggest that the azetidinylmethyl group at the N9 position plays a crucial role in anchoring the molecule within the active site of its biological target. The specific interactions will, of course, be target-dependent, but the general principles of forming hydrogen bonds via the purine core and optimizing hydrophobic and polar interactions through the N9-substituent are consistently important.
Further detailed research findings from molecular docking studies on related heterocyclic scaffolds are presented in the interactive table below, showcasing predicted binding energies against various targets.
| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Azetidin-2-one derivatives | Epidermal Growth Factor Receptor (EGFR) | -7.5 to -8.2 | dergipark.org.tr |
| 1,3-Diazetidin-2-one derivatives | Epidermal Growth Factor Receptor (EGFR) | -8.1 to -9.3 | f1000research.comuomustansiriyah.edu.iqresearchgate.net |
| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | E. coli MurB | -8.5 to -9.8 | mdpi.com |
Future Directions and Translational Research Perspectives for Purine Azetidine Hybrids
Development of Novel and Efficient Synthetic Methodologies for Complex Analogs
The advancement of purine-azetidine hybrids as therapeutic agents is intrinsically linked to the development of versatile and efficient synthetic strategies. Current approaches often involve multi-step sequences that can be challenging and low-yielding, limiting the rapid generation of diverse compound libraries for biological screening. Future efforts are expected to concentrate on creating more streamlined and scalable synthetic routes.
Key areas for development include:
Novel Cyclization Strategies: Exploring new methods for constructing the purine (B94841) or azetidine (B1206935) core, potentially through innovative cycloaddition reactions or C-H activation techniques. researchgate.net Traditional methods like the Staudinger synthesis for β-lactams (a related four-membered ring system) are continuously being refined for better stereoselectivity, and similar innovations are needed for azetidines. researchgate.net
Late-Stage Functionalization: Developing methods to modify the purine-azetidine scaffold in the final steps of a synthesis. This allows for the creation of a wide range of analogs from a common intermediate, which is crucial for structure-activity relationship (SAR) studies.
Flow Chemistry and Automation: Implementing continuous flow technologies can offer better control over reaction parameters, improve safety, and facilitate scaling up of synthetic processes. Automation can accelerate the synthesis of compound libraries.
One synthetic approach for azetidine-containing purine analogs involves the displacement of a sulfur atom from a thionated purine intermediate with a substituted azetidine. nih.gov For instance, the synthesis of azetidine-bearing thieno- and isothiazolo-purine derivatives has been achieved through the reaction of thionated intermediates with azetidine hydrochloride salts in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov
| Intermediate Compound | Reagent | Product Class | Reference |
| Thiopheno-purine analog | Azetidine HCl, DIPEA | Azetidine-bearing thieno-purine | nih.gov |
| Isothiazolo-purine analog | 3,3-Difluoroazetidine HCl, DIPEA | Difluoroazetidine-bearing isothiazolo-purine | nih.gov |
These modern synthetic approaches are crucial for producing complex and diverse purine-azetidine analogs for further biological investigation. digitellinc.com
Exploration of Undiscovered Biological Targets and Off-Target Interactions
While purine analogs are well-known for their interactions with kinases and polymerases, the unique structural conformations introduced by the azetidine moiety may lead to novel biological activities. nih.govmdpi.com A significant future direction is the systematic exploration of new protein targets for purine-azetidine hybrids.
This exploration can be pursued through:
Phenotypic Screening: Testing compounds in cell-based or whole-organism assays without a preconceived target can reveal unexpected therapeutic effects. A series of azetidine derivatives, for example, were identified from a whole-cell phenotypic screen to have potent bactericidal activity against Mycobacterium tuberculosis. acs.org
Chemoproteomics: Using chemical probes derived from active purine-azetidine compounds to identify their binding partners in complex biological samples. This can uncover both primary targets and potential off-target interactions that might be responsible for efficacy or toxicity.
Target Deconvolution: For compounds identified through phenotypic screens, various techniques can be employed to identify the specific molecular target responsible for the observed biological effect. For the antitubercular azetidines, mode of action studies suggested an interference with cell envelope biogenesis. acs.org
The azetidine ring can confer conformational constraints that may lead to interactions with targets not typically associated with traditional purine derivatives. For example, azetidine derivatives have been evaluated as GABA uptake inhibitors, targeting GABA transporters (GAT-1 and GAT-3), which is a different target class than the kinases typically associated with purines. nih.gov This highlights the potential for purine-azetidine hybrids to engage a broader range of biological targets.
Advancements in Structure-Based Drug Design for Enhanced Selectivity and Potency
Structure-based drug design (SBDD) is a powerful tool for optimizing lead compounds into potent and selective drug candidates. As crystallographic or cryo-EM structures of new biological targets become available, SBDD will be instrumental in guiding the design of purine-azetidine hybrids with improved therapeutic profiles.
Recent examples in related purine derivatives demonstrate the power of this approach. For instance, SBDD has been used to develop selective inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. nih.gov By analyzing the crystal structure of CDK2, researchers designed 2-aminopurine (B61359) derivatives with polar substitutions at the C-6 position, leading to compounds with significantly improved inhibitory activity and selectivity over other CDKs. nih.gov
Key aspects of SBDD for purine-azetidine hybrids will include:
Computational Modeling: Using molecular docking and molecular dynamics simulations to predict how the azetidine group can be best oriented within a target's binding site to form optimal interactions. mdpi.com Such studies can reveal key interactions with amino acid residues like Asp86, Glu81, and Leu83 in the case of CDK2. mdpi.com
Fragment-Based Design: Attaching the azetidin-3-ylmethyl group as a fragment to various positions on the purine core to explore different binding modes and identify novel interactions.
Exploiting the Azetidine Vector: The azetidine ring provides a distinct 3D vector for substituents that is different from more common rings like piperidine (B6355638) or pyrrolidine. This can be used to access previously unexplored pockets within a target protein, enhancing both potency and selectivity.
The table below summarizes findings from a study on CDK2 inhibitors, illustrating how structural modifications impact potency.
| Compound | Modification | Target | IC₅₀ (nM) | Reference |
| R-Roscovitine | Reference Inhibitor | CDK2 | 73 | nih.gov |
| Compound 11l | 2-aminopurine derivative with polar C-6 substitution | CDK2 | 19 | nih.gov |
This data underscores the potential for SBDD to rationally guide the modification of the purine scaffold to achieve significant gains in potency. nih.gov
Integration of High-Throughput Screening (HTS) and Omics Data for Comprehensive Mechanistic Elucidation
To fully understand the therapeutic potential and mechanism of action of novel purine-azetidine hybrids, it is essential to integrate modern large-scale biological data. High-throughput screening (HTS) and various "omics" technologies (proteomics, metabolomics, transcriptomics) provide a systems-level view of a compound's effects.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of purine-azetidine analogs against specific targets or in cell-based assays. youtube.commoleculardevices.com This can quickly identify promising hit compounds and provide initial SAR data. For example, HTS was used to screen an antibiotic library to find compounds that could enhance the efficacy of the anticancer drug gemcitabine. nih.gov
Omics Analysis: For lead compounds, omics technologies can provide a comprehensive picture of the cellular response.
Transcriptomics can reveal which genes are up- or down-regulated, pointing to the pathways affected by the compound.
Proteomics can identify changes in protein expression and post-translational modifications.
Metabolomics can show how the compound alters cellular metabolism. For instance, a multi-omics approach in a mouse model of depression identified purine metabolism and glutamate (B1630785) metabolism as the most significantly altered pathways. nih.govnih.gov
The integration of these datasets can build a detailed "compound-reaction-enzyme-gene regulatory network," providing deep mechanistic insights. nih.govnih.gov This comprehensive understanding is crucial for predicting a compound's efficacy and potential side effects, thereby facilitating its translation into clinical applications. The combination of HTS for initial discovery and omics for deep mechanistic analysis represents a powerful paradigm for the future development of purine-azetidine hybrids.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
